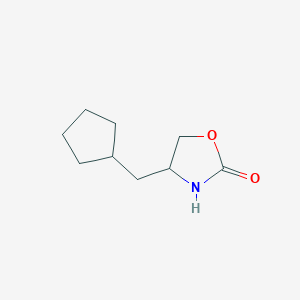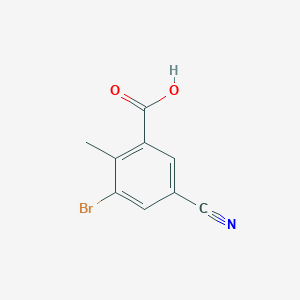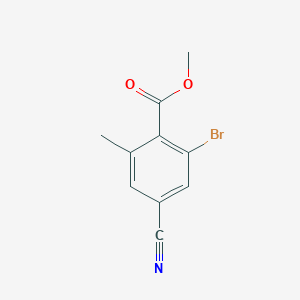![molecular formula C29H36N2O7 B1415668 L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1354905-64-8](/img/structure/B1415668.png)
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Vue d'ensemble
Description
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a synthetic derivative of the essential amino acid L-lysine. This compound is designed for specialized research applications, with modifications enhancing its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves multiple steps:
Protection of the lysine amino groups: : Typically, the ε-amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction is conducted in a suitable solvent like dimethylformamide (DMF) with base catalysts.
Formation of the dioxobutyl moiety: : The protected lysine derivative undergoes reaction with a compound like 4-(1,1-dimethylethoxy)-1,4-dioxobutane under controlled conditions, often in the presence of a dehydrating agent.
Deprotection of the amino groups: : Final deprotection steps involve removing the Fmoc group, typically using piperidine in DMF.
Industrial Production Methods
The industrial production of this compound relies on automated synthesizers and large-scale reactors to ensure precision and scalability. The process emphasizes maintaining purity and yield through meticulous control of reaction parameters and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : L-Lysine derivatives can undergo oxidation reactions, often catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Selective reduction of functional groups, particularly carbonyls, can be achieved using agents like sodium borohydride.
Substitution: : The protected amino groups allow for targeted substitution reactions with electrophiles under mild conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide, tetrahydrofuran.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
The specific reactions yield a variety of modified lysine derivatives, which can be further utilized in peptide synthesis, biomedical research, or as intermediates in complex organic syntheses.
Applications De Recherche Scientifique
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- has broad applications in scientific research:
Chemistry: : Utilized in the synthesis of complex peptides and proteins, and as a building block for novel amino acid derivatives.
Biology: : Acts as a substrate in enzymatic studies and protein engineering.
Medicine: : Investigated for its potential in drug design and development, particularly in targeting specific cellular pathways.
Industry: : Employed in the manufacture of specialized biochemical reagents and diagnostic tools.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, primarily via its modified lysine moiety. The dioxobutyl and Fmoc groups confer unique reactivity, allowing it to participate in enzyme-catalyzed reactions and binding interactions with high specificity. Pathways involving amide bond formation and cleavage are particularly relevant.
Comparaison Avec Des Composés Similaires
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- stands out due to its unique protective groups and reactivity profile.
Similar Compounds
L-Lysine, N6-(tert-butoxycarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-: : Similar structure but with different protecting groups.
Nα-Fmoc-Nε-(Boc)-L-lysine: : Commonly used in peptide synthesis.
L-Lysine methyl ester hydrochloride: : Used in different types of chemical modifications.
This compound's uniqueness lies in its ability to selectively undergo complex transformations, making it indispensable in advanced research applications.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-29(2,3)38-26(33)16-15-25(32)30-17-9-8-14-24(27(34)35)31-28(36)37-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,32)(H,31,36)(H,34,35)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZSCWHJQXLGA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















